Computed Lipophilicity: Meta-Methyl vs. N-Phenyl Parent
The target compound exhibits a computed XLogP3 of 4.3, compared with 3.8 for the unsubstituted N-phenyl-2,3-dihydro-1H-inden-2-amine [1]. This +0.5 logP increase attributable to the meta-methyl group falls within the range considered favorable for CNS penetration while remaining below the threshold often associated with excessive metabolic instability or hERG liability (logP >5) [2]. The para-methyl isomer is predicted to have an identical XLogP3 of 4.3, but the meta-substitution pattern disrupts planarity, yielding a different shape complementarity to hydrophobic binding pockets [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | N-phenyl-2,3-dihydro-1H-inden-2-amine: XLogP3 = 3.8 |
| Quantified Difference | Δ +0.5 logP |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
For CNS-targeted programs, a logP in the 3–5 range is often optimal; the +0.5 shift over the N-phenyl analog may improve passive BBB permeability without reaching a level that triggers high metabolic clearance or hERG promiscuity, informing compound selection for neuroscience probe libraries.
- [1] PubChem Compound Summary for CID 43512743 (target) and CID 11335042 (N-phenyl analog), computed XLogP3 values, NCBI, 2025. View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. View Source
- [3] Comparison of 2D structures: N-(3-methylphenyl)- vs. N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine; PubChem CID 43512743 and CID 11335042. View Source
